1-Benzyl-5-methylimidazo[4,5-c]pyridin-5-ium;iodide
Description
1-Benzyl-5-methylimidazo[4,5-c]pyridin-5-ium;iodide is an organic heterocyclic compound belonging to the class of imidazo[4,5-c]pyridines. These compounds are characterized by an imidazole ring fused to a pyridine ring, with the three nitrogen atoms positioned at the 1-, 2-, and 5-positions, respectively .
Properties
IUPAC Name |
1-benzyl-5-methylimidazo[4,5-c]pyridin-5-ium;iodide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N3.HI/c1-16-8-7-14-13(10-16)15-11-17(14)9-12-5-3-2-4-6-12;/h2-8,10-11H,9H2,1H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSGLHBMTPHWLR-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC2=C(C=C1)N(C=N2)CC3=CC=CC=C3.[I-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Benzyl-5-methylimidazo[4,5-c]pyridin-5-ium;iodide typically involves the cyclization of 2,3-diaminopyridine derivatives. The process begins with the nucleophilic substitution of a halogen in the pyridine ring, activated by a nitro group. The nitro group is then reduced using hydrogen in the presence of palladium on carbon, Raney nickel, sodium bisulfite, sodium borohydride, zinc, or iron in the presence of acid . The resulting 2,3-diaminopyridine undergoes acylation with acetic anhydride, followed by cyclization to form the imidazo[4,5-c]pyridine ring system .
Chemical Reactions Analysis
1-Benzyl-5-methylimidazo[4,5-c]pyridin-5-ium;iodide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenation, where iodine can be introduced into the imidazole ring via a metalation-halogenation sequence . The major products formed from these reactions include various substituted imidazo[4,5-c]pyridine derivatives .
Scientific Research Applications
1-Benzyl-5-methylimidazo[4,5-c]pyridin-5-ium;iodide has a wide range of applications in scientific research. In medicinal chemistry, it is explored for its potential as an anti-tuberculosis agent, particularly against multidrug-resistant and extensively drug-resistant strains . Additionally, it is investigated for its antiviral, antimicrobial, and cytotoxic activities . In the field of nanomedicine, derivatives of this compound are used for targeted drug delivery and imaging .
Mechanism of Action
The mechanism of action of 1-Benzyl-5-methylimidazo[4,5-c]pyridin-5-ium;iodide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of enzymes essential for the survival of pathogenic microorganisms, thereby exerting its antimicrobial effects . The compound’s structure allows it to bind to specific receptors or enzymes, disrupting their normal function and leading to the desired therapeutic outcomes .
Comparison with Similar Compounds
1-Benzyl-5-methylimidazo[4,5-c]pyridin-5-ium;iodide can be compared with other imidazo[4,5-c]pyridine derivatives, such as 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides . While both classes of compounds exhibit significant biological activities, this compound is unique due to its specific structural features and the resulting pharmacological properties . Other similar compounds include imidazo[4,5-b]pyridine derivatives, which are also known for their diverse biological activities .
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